molecular formula C21H22N2O4 B6792649 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one

6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one

Cat. No.: B6792649
M. Wt: 366.4 g/mol
InChI Key: ODNHYWVWYIZRFE-UHFFFAOYSA-N
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Description

The compound 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one is a complex organic molecule that features a unique combination of structural motifs, including a benzoxazepine ring, an indole core, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Attachment of the Indole Core: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a halogenated indole derivative.

    Methoxylation: The methoxy group can be introduced through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Final Coupling and Cyclization: The final step involves coupling the benzoxazepine and indole fragments, followed by cyclization to form the complete structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indole
  • 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-3-one

Uniqueness

The unique combination of the benzoxazepine and indole structures, along with the specific substitution pattern, distinguishes 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one from other similar compounds. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-21(2)16-7-5-13(10-17(16)22-20(21)25)19(24)23-8-9-27-18-11-15(26-3)6-4-14(18)12-23/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNHYWVWYIZRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)N3CCOC4=C(C3)C=CC(=C4)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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